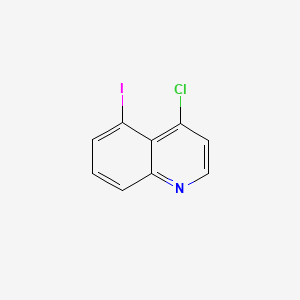

4-Chloro-5-iodoquinoline

Übersicht

Beschreibung

4-Chloro-5-iodoquinoline is a derivative of quinoline, which is a heterocyclic compound with versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of quinoline and its derivatives has been reported in the literature with a wide range of protocols. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular formula of 4-Chloro-5-iodoquinoline is C9H5ClIN . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis

Quinoline derivatives have been synthesized via nucleophilic aromatic substitution reactions . The synthesis involves treatment of the intermediates with substituted aromatic/heteroaromatic aldehydes leading to the corresponding Schiff bases .Physical And Chemical Properties Analysis

The average mass of 4-Chloro-5-iodoquinoline is 289.500 Da . More detailed physical and chemical properties were not found in the retrieved sources.Wissenschaftliche Forschungsanwendungen

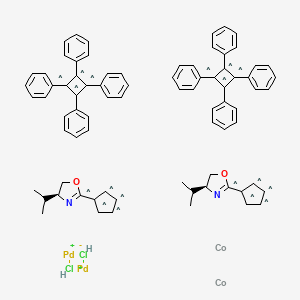

Selective Synthesis of Diarylquinolines : Research has shown that 4-Chloro-5-iodoquinoline can undergo selective substitution reactions, useful in synthesizing diarylquinolines with different aryl groups. This process is significant for creating complex organic molecules in high yields, highlighting its utility in organic synthesis (Tsvetkov et al., 2002).

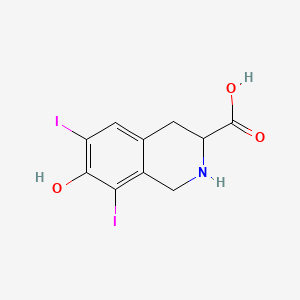

Medical Applications in Alzheimer's Disease and Cancer Therapy : 4-Chloro-5-iodoquinoline derivatives like Clioquinol have shown potential in treating Alzheimer's disease and cancer. This is due to their ability to inhibit proteasome function and bind copper, which helps dissolve beta-amyloid plaques in the brain (Mao & Schimmer, 2008).

Determination in Pharmaceutical Preparations : Techniques have been developed for accurately determining the presence of 4-Chloro-5-iodoquinoline and its derivatives in pharmaceutical preparations. This is crucial for quality control and dosage determination in pharmaceuticals (Soliman, 1975).

Spectrophotometric Determination : Spectrophotometric methods have been proposed for determining 4-Chloro-5-iodoquinoline derivatives. These methods are important for analyzing the concentration and purity of these compounds in various samples (Belal, 1984).

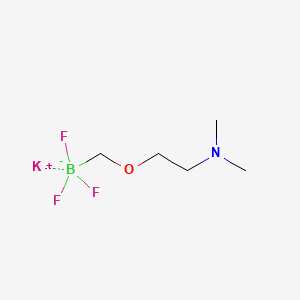

One-Pot Synthesis of Triarylquinolines : The compound has been used in one-pot synthesis processes, like the Suzuki-Miyaura cross-coupling, to create complex organic molecules such as triarylquinolines, indicating its versatility in organic chemistry (Mphahlele & Mabel Mphahlele, 2010).

Labeling for Alzheimer's Disease Studies : 4-Chloro-5-iodoquinoline has been radiolabeled for studies in Alzheimer's disease, particularly for SPECT imaging and biochemical studies. This highlights its application in medical imaging and neurological research (Papazian et al., 2005).

Synthesis of Antitumor Agents : Derivatives of 4-Chloro-5-iodoquinoline have been synthesized as potential antitumor agents, based on their biochemical and pharmacological properties. This demonstrates its potential in the development of new cancer treatments (Lin & Loo, 1978).

Safety And Hazards

Zukünftige Richtungen

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Therefore, the future directions of 4-Chloro-5-iodoquinoline could involve further exploration of its potential applications in these areas.

Eigenschaften

IUPAC Name |

4-chloro-5-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClIN/c10-6-4-5-12-8-3-1-2-7(11)9(6)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZGZAKLRBHQVMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C(=C1)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201312840 | |

| Record name | 4-Chloro-5-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201312840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-5-iodoquinoline | |

CAS RN |

143946-46-7 | |

| Record name | 4-Chloro-5-iodoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143946-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-5-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201312840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, (4R,8R)-rel-](/img/structure/B599356.png)

![2,8-Bis(diphenylphosphoryl)dibenzo[b,d]thiophene](/img/structure/B599361.png)

![(6aS)-1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,11-diol](/img/structure/B599362.png)

![N-(2-Chloroethyl)-N-[2-[(3,4-dimethoxyphenyl)thio]-1-methylethyl]benzenemethanamine hydrochloride](/img/structure/B599370.png)